

Chromatographic Separation of Rupatadine and Rupatadine-d4: An Application Note and Protocol

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Compound of Interest

Compound Name: *Rupatadine-d4fumarate*

Cat. No.: *B15613641*

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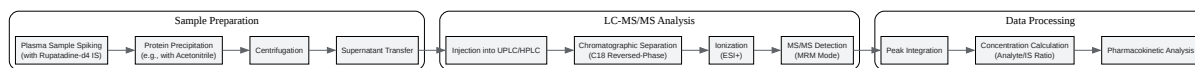
Introduction

Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1][2] Accurate and reliable quantification of Rupatadine in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3] The use of a stable isotope-labeled internal standard, such as Rupatadine-d4, is the gold standard for quantitative analysis by mass spectrometry.[1][4] This is because it corrects for matrix effects and variability during sample processing, ensuring the highest level of accuracy and precision.[3][4]

This application note provides a detailed protocol for the chromatographic separation of Rupatadine and its deuterated internal standard, Rupatadine-d4, using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The general workflow for the bioanalysis of Rupatadine involves sample preparation, LC separation, MS/MS detection, and subsequent data analysis.



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Caption: A generalized workflow for the bioanalysis of Rupatadine.[5]

Methodology

This protocol is adapted from established and validated methods for the quantification of Rupatadine in human plasma.[3][6][7]

Materials and Reagents

- Rupatadine reference standard
- Rupatadine-d4 fumarate (Internal Standard, IS)[3]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Standard and Sample Preparation

- Stock Solutions: Prepare primary stock solutions of Rupatadine and Rupatadine-d4 (IS) in methanol at a concentration of 1 mg/mL.

- Working Solutions: Prepare serial dilutions of the Rupatadine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of Rupatadine-d4 in the same diluent.[3]
- Sample Preparation (Protein Precipitation):
 - To 200 μ L of human plasma in a polypropylene tube, add 25 μ L of the internal standard working solution (Rupatadine-d4).[4]
 - Vortex mix for 10 seconds.
 - Add 600 μ L of acetonitrile to precipitate plasma proteins.
 - Vortex mix for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 μ L of the mobile phase.

Chromatographic Conditions

A reversed-phase C18 column is typically used for the separation.[3][8]

Parameter	Condition
LC System	UPLC/HPLC system (e.g., Agilent 1260 Series) [3]
Column	C18 Reversed-Phase Column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 μ m)[9]
Mobile Phase A	10mM Ammonium acetate in water with 0.1% (v/v) formic acid[5][8]
Mobile Phase B	Methanol or Acetonitrile[3][5]
Gradient	Start with 20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.[4]
Flow Rate	0.5 - 1.0 mL/min[6][9]
Injection Volume	5 - 10 μ L
Column Temperature	40 - 50°C[9]

Mass Spectrometer Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray (ESI+) and Multiple Reaction Monitoring (MRM) mode.[6][7]

Parameter	Rupatadine	Rupatadine-d4 (IS)
Ionization Mode	ESI+	ESI+
MRM Transition (m/z)	416.0 \rightarrow 309.1[6][10]	Typically 420.0 \rightarrow 313.1 (or similar)
Collision Energy (eV)	Optimized for maximum signal intensity[4]	Optimized for maximum signal intensity
Dwell Time	200 ms	200 ms

Note: The exact m/z for Rupatadine-d4 should be confirmed based on the certificate of analysis for the specific deuterated standard used.

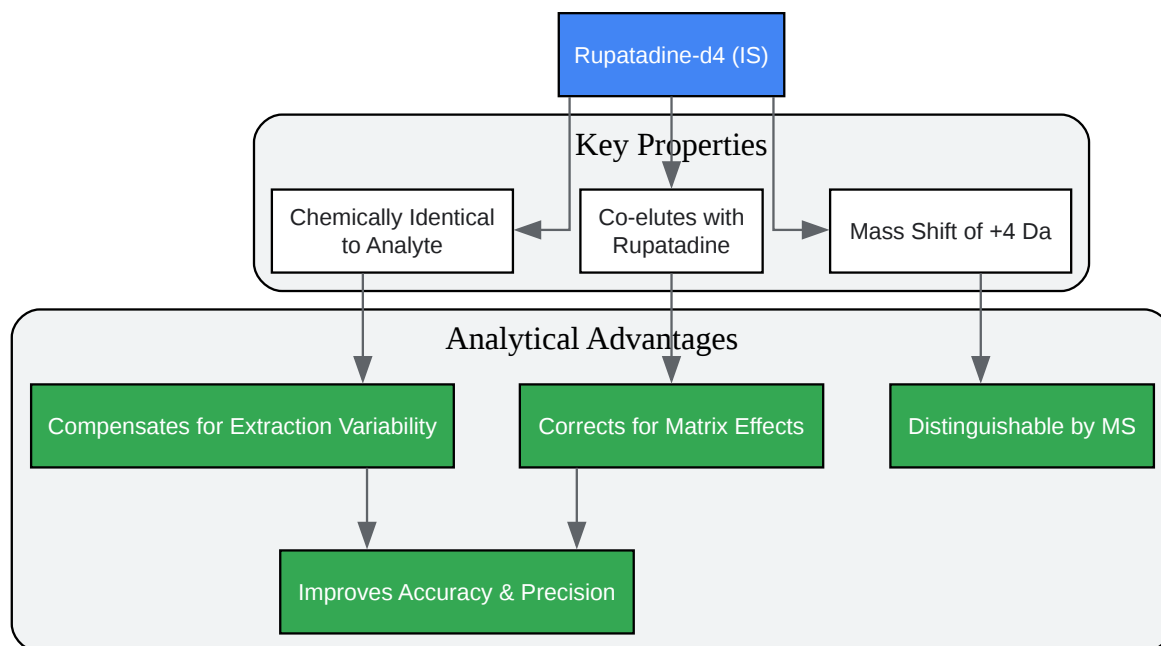
Performance Characteristics

The use of a deuterated internal standard like Rupatadine-d4 ensures high accuracy and precision. The method is typically validated according to regulatory guidelines (e.g., FDA).[4]

Parameter	Typical Performance
Linearity Range (in plasma)	0.1 - 100 ng/mL[3][7]
Coefficient of Determination (r^2)	≥ 0.99 [3]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[3][7]
Intra-day Precision (%RSD)	$< 7.2\%$ [10]
Inter-day Precision (%RSD)	$< 12.1\%$ [8]
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)[10]
Recovery	$> 85\%$ [6]

Rationale for Using Rupatadine-d4

The choice of a stable isotope-labeled internal standard is crucial for mitigating analytical variability.



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Caption: Advantages of using a deuterated internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rupatadine in biological matrices like human plasma.[3] The implementation of Rupatadine-d4 as an internal standard is a critical component of the methodology, ensuring the highest data integrity for clinical and research applications.[4] The simple protein precipitation protocol allows for rapid sample processing, making the method well-suited for studies involving a large number of samples.[3]

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